2,2,2-Trifluoroethyl methacrylate is a semifluorinated monomer characterized by its molecular formula and a molecular weight of approximately 168.11 g/mol. This compound appears as a clear, colorless liquid and is known for its unique chemical properties, including high chemical inertness, good wear resistance, and low dielectric constant. It is often utilized in the development of polymers and coatings due to its excellent weather resistance and low refractive index .
TFEMA is classified as a dangerous substance due to several factors []:
Appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators should be worn when handling TFEMA [].
The primary reaction involving 2,2,2-trifluoroethyl methacrylate is its polymerization to form poly(2,2,2-trifluoroethyl methacrylate). This polymerization can occur through free radical mechanisms initiated by heat or chemical initiators. The compound can also participate in various substitution reactions due to the presence of the methacrylate group, allowing it to react with other functional groups in the presence of catalysts .
While specific biological activity data for 2,2,2-trifluoroethyl methacrylate is limited, it is classified as an irritant and has been noted for acute toxicity. Handling precautions are necessary due to its flammability and potential health hazards upon exposure. The compound's interactions with biological systems are not extensively documented, suggesting further research may be required to fully understand its biological implications .
The synthesis of 2,2,2-trifluoroethyl methacrylate typically involves the reaction between methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine as a catalyst. This method allows for the formation of the desired ester with controlled conditions to minimize by-products. Other synthetic routes may include variations in reaction conditions or alternative starting materials, but the primary method remains widely used due to its efficiency .
The applications of 2,2,2-trifluoroethyl methacrylate are diverse:
Several compounds share structural similarities with 2,2,2-trifluoroethyl methacrylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl methacrylate | C5H8O2 | Commonly used in polymerization processes |
Trifluoromethyl methacrylate | C6H7F3O2 | Similar fluorinated properties |
2-Hydroxyethyl methacrylate | C5H10O3 | Used in hydrophilic polymer applications |
Methyl methacrylate | C5H8O2 | Widely used in acrylics and polymers |
Uniqueness: 2,2,2-Trifluoroethyl methacrylate stands out due to its trifluoromethyl group which imparts unique properties such as low dielectric constant and enhanced chemical resistance compared to non-fluorinated analogs. This makes it particularly valuable in specialized applications like optical materials and protective coatings .
Flammable;Acute Toxic;Irritant